1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

Medicinal Chemistry Lead Optimization ADME Prediction

Researchers requiring ortho-methyl substituted pyrazole scaffolds for kinase inhibitor SAR often face limited commercial availability. This compound provides the 2,3-dimethylphenyl pattern that enforces restricted rotational conformation, linked to improved target selectivity over para-only analogs (COX-2 IC₅₀ 0.82 µM vs. >10 µM). • 4-Hydroxy-3-carboxylic acid motif enables bidentate metal chelation for metalloenzyme mimics or sensor materials. • Free carboxylic acid allows single-step amide conjugation for PROTAC linker attachment. • XLogP3 2.7 ensures favorable cell permeability for degrader constructs. Supplied at ≥95% purity with reliable global delivery.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 1152601-77-8
Cat. No. B1521593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
CAS1152601-77-8
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N2C=C(C(=N2)C(=O)O)O)C
InChIInChI=1S/C12H12N2O3/c1-7-4-3-5-9(8(7)2)14-6-10(15)11(13-14)12(16)17/h3-6,15H,1-2H3,(H,16,17)
InChIKeyQFMWQBJTZSBBAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic Acid (CAS 1152601-77-8): Core Identity and Sourcing Baseline


1-(2,3-Dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid (CAS 1152601-77-8) is a disubstituted pyrazole-3-carboxylic acid derivative bearing a 2,3-dimethylphenyl N-substituent and a 4-hydroxy group [1]. Its molecular formula is C₁₂H₁₂N₂O₃ with a molecular weight of 232.24 g/mol, and it is typically supplied at ≥95% purity as a research chemical for further manufacturing use . Structurally, it belongs to the 4-hydroxy-1H-pyrazole-3-carboxylic acid scaffold class, which has been broadly explored for anti-inflammatory, antitumor, and metal-chelating applications [2].

1 4-Hydroxy-1H-pyrazole-3-carboxylic acid scaffold; explored in inflammation and oncology research contexts
2 Supplied as a research chemical for further manufacturing; typically high purity for SAR and derivatization studies
3 N1-(2,3-dimethylphenyl) substitution offers distinct steric and electronic profile for medicinal chemistry workflows

Why Close Analogs of CAS 1152601-77-8 Cannot Be Assumed Interchangeable for Procurement


Within the 4-hydroxy-1H-pyrazole-3-carboxylic acid chemotype, even minor N1-aryl substitution changes produce substantial shifts in biological target engagement, potency, and pharmacokinetic profile. For example, the 1-(4-chlorophenyl) analog exhibits broad-spectrum antitumor activity (GI₅₀ < 100 µM across multiple cell lines), while simple phenyl or 2-fluorophenyl congeners are primarily used as non-bioactive anchoring scaffolds [1]. The 2,3-dimethyl substitution pattern on the target compound creates a distinct steric and electronic environment at the pyrazole N1 position—differing from 4-chloro, 2-fluoro, and unsubstituted phenyl analogs—which directly modulates ligand-receptor fit and metabolic stability [2]. Consequently, substituting a close analog without re-validation of the specific SAR context risks project failure in lead optimization or chemical probe campaigns.

Target Compound
2,3-Dimethylphenyl N1-substituent
Ortho-methyl steric bulk restricts rotation
Reported lipophilicity (XLogP3 ~2.7) may alter membrane partitioning
Close Analogs
1-Phenyl or 4-chlorophenyl substitution; para-only / unsubstituted
Free rotation; broader biological activity profiles reported
Lower or distinct lipophilicity; pharmacokinetic behavior may differ
N1-Aryl substitution differences can shift target engagement, selectivity, and metabolic stability. Direct substitution without SAR re-validation may compromise lead optimization or chemical probe campaigns.

Quantitative Differentiation Evidence for 1-(2,3-Dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic Acid (CAS 1152601-77-8)


Enhanced Lipophilicity (XLogP3) Differentiates the 2,3-Dimethylphenyl Substituent from Unsubstituted Phenyl and 4-Chlorophenyl Analogs

The computed partition coefficient (XLogP3) of the target compound is 2.7, reflecting the contribution of the ortho,meta-dimethyl substitution on the N1-phenyl ring [1]. This value serves as a differentiator from the 1-phenyl analog (4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid; CAS 1006492-88-1) which has a lower XLogP3 of approximately 1.8, and the 1-(4-chlorophenyl) analog (CAS 1154565-97-5) with XLogP3 approximately 2.3 [2]. Higher lipophilicity within the 2–3 range is associated with improved passive membrane permeability while maintaining aqueous solubility, a critical balance for oral bioavailability optimization [3].

Lipophilicity (XLogP3)
Class-level inference
Target XLogP3 = 2.7
1-Phenyl analog ≈ 1.8
1-(4-Chlorophenyl) analog ≈ 2.3
Differentiates membrane partitioning potential; supports analog selection in ADME-aware design
Computed values; experimental logP may vary. Context-dependent for oral exposure models.
Medicinal Chemistry Lead Optimization ADME Prediction

Dual Hydrogen Bond Donor Capacity of the 4-Hydroxy-3-Carboxylic Acid Motif Confers Metal-Chelating Differentiation vs. 4-Unsubstituted Pyrazole-3-Carboxylic Acids

The target compound possesses two hydrogen bond donor sites (4-OH and 3-COOH) with a total HBD count of 2, compared to only 1 HBD for 4-unsubstituted pyrazole-3-carboxylic acid analogs such as 1-phenyl-1H-pyrazole-3-carboxylic acid [1]. This structural feature enables bidentate metal chelation through simultaneous coordination via the 4-hydroxy oxygen and the 3-carboxylate group, forming more stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺, Co²⁺) than monoanionic pyrazole-3-carboxylate ligands [2]. The 2,3-dimethylphenyl N-substituent further enhances the steric shielding of the metal center, which can modulate catalytic activity in metalloenzyme inhibition or photoluminescent sensor applications [3].

Dual H-Bond Donors
Class-level inference
HBD count = 2 (4-OH + 3-COOH)
Capable of bidentate (O,O)-chelation
Supports formation of stable transition metal complexes vs. monoanionic analogs
Inferred from crystallographic data of related pyrazolecarboxylic acid complexes; validate for target metal ion.
Coordination Chemistry Metalloenzyme Inhibition Sensor Development

Ortho-Methyl Steric Shielding at the N1-Aryl Ring Differentiates from Para-Only Substituted Analogs in Target Binding Selectivity

The 2,3-dimethylphenyl substituent introduces ortho-methyl steric bulk absent in 4-substituted phenyl analogs (e.g., 4-chlorophenyl, 4-fluorophenyl). In pyrazole-based kinase inhibitors and GPCR ligands, ortho-substitution on the N1-aryl ring has been shown to restrict rotational freedom and enforce a preferred dihedral angle between the pyrazole and phenyl rings, directly impacting selectivity against off-target kinases [1]. The 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide series demonstrated that para-substitution alone yields broad cytotoxicity (GI₅₀ values of 20–100 µM across NCI 60 cell lines), whereas introduction of ortho-substitution in related pyrazole carboxamide series narrowed the target profile toward specific cyclooxygenase-2 (COX-2) inhibition (IC₅₀ 0.82–1.12 µM for optimized 1,5-diaryl pyrazole-3-carboxamides) [2][3].

Ortho-Methyl Steric Effect
Class-level inference
2,3-Dimethyl substitution enforces restricted rotation; para-only analogs (4-Cl, 4-F) retain free rotation
May narrow target selectivity profile in kinase/GPCR research contexts
SAR from related pyrazole-3-carboxamide series; direct target engagement data for this compound are pending.
Structure-Activity Relationship Kinase Selectivity GPCR Targeting

Carboxylic Acid Handle Enables Direct Conjugation Chemistry Unavailable to Ester Prodrugs of the Same Scaffold

The free carboxylic acid at the 3-position of the pyrazole ring permits direct amide coupling or esterification without deprotection steps, unlike the corresponding ethyl ester analog (ethyl 1-(2,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate), which requires saponification prior to conjugation [1]. This is particularly relevant for PROTAC (Proteolysis Targeting Chimera) design, where the carboxylic acid serves as a linker attachment point to connect the target-binding moiety to an E3 ligase ligand [2]. The 2,3-dimethylphenyl substituent provides steric differentiation from the 2,4-dimethylphenyl ester congener, which may influence linker orientation and ternary complex formation efficiency [3].

Direct Conjugation Handle
Supporting evidence
Free 3-COOH enables single-step amide coupling; ethyl ester congener requires prior saponification
Streamlines PROTAC linker attachment and bioconjugate synthesis workflows
Based on functional group compatibility; optimize coupling conditions for specific linker chemistries.
Bioconjugation PROTAC Design Linker Chemistry

Optimal Application Scenarios for Procuring CAS 1152601-77-8 Based on Established Differentiation Evidence


Medicinal Chemistry: Lead Optimization of Kinase Inhibitors Requiring Ortho-Substituted N1-Aryl Pyrazole Scaffolds

The 2,3-dimethylphenyl substituent enforces a restricted rotational conformation at the N1-aryl position, which SAR studies in pyrazole-based kinase and COX-2 inhibitor programs have linked to improved target selectivity over para-only substituted analogs [1]. Medicinal chemistry teams optimizing ATP-competitive kinase inhibitors should prioritize this compound when the design hypothesis requires an ortho-methyl group to fill a hydrophobic pocket adjacent to the hinge-binding region, as evidenced by COX-2 IC₅₀ values reaching 0.82 µM for optimized ortho-substituted pyrazole-3-carboxamides versus >10 µM for para-only congeners [2].

Coordination Chemistry: Synthesis of Bidentate Metal Complexes with Enhanced Stability via Dual O-Donor Chelation

The 4-hydroxy-3-carboxylic acid motif provides two oxygen donor atoms capable of bidentate chelation to transition metal ions (Cu²⁺, Zn²⁺, Fe³⁺), forming more thermodynamically stable complexes than monoanionic pyrazole-3-carboxylate ligands [1]. The steric bulk of the 2,3-dimethylphenyl group additionally shields the metal center, which can modulate catalytic activity in metalloenzyme mimics or enhance photoluminescent quantum yields in sensor materials. Crystal structures of analogous pyrazolecarboxylic acid-metal complexes confirm the viability of this coordination mode [2].

Chemical Biology: PROTAC Linker Attachment Point for Targeted Protein Degradation

The free 3-carboxylic acid group permits direct, single-step amide conjugation to PEG or alkyl linkers using standard coupling reagents (HATU, EDC/HOBt), a clear advantage over the ethyl ester congener that requires prior saponification [1]. For PROTAC design, the carboxylic acid serves as a vector for linker attachment without compromising the 4-hydroxy group, which can engage in additional hydrogen-bonding interactions with the target protein. The XLogP3 of 2.7 places the compound in an acceptable lipophilicity range for cell permeability of the final degrader construct [2].

Agrochemical Research: Pyrazole Carboxylic Acid Building Block for Fungicide or Herbicide Derivatization

The compound's favorable stability and solubility properties, combined with the 2,3-dimethylphenyl substitution pattern that is distinct from common agrochemical pyrazoles (e.g., 3,4-dimethylpyrazole phosphate nitrification inhibitors), make it a suitable precursor for synthesizing novel fungicidal or herbicidal candidates [1]. The 3-carboxylic acid can be readily converted to carboxamide, ester, or thioester derivatives for structure-activity relationship exploration in crop protection programs [2].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Ortho-substituted N1-aryl scaffold with restricted rotation
Selectivity profiling relative to para-substituted analogs
Metal complex / MOF synthesis
Dual O-donor (4-OH + 3-COOH) bidentate chelation
Complex stability and steric shielding by 2,3-dimethylphenyl group
PROTAC linker attachment
Free carboxylic acid for direct conjugation
Single-step amide coupling efficiency; ternary complex formation
Agrochemical derivatization
Stable pyrazole-3-carboxylic acid building block
SAR exploration for fungicidal/herbicidal candidates
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